1-Bromo-4-chloro-2-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethoxy group
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the desired substituents, such as 1-bromo-4-chloro-2-hydroxybenzene.
Methoxymethylation: The hydroxy group is then protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), solvents like ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
1-Bromo-4-chloro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting cancer or infectious diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions during multi-step synthesis processes .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(methoxymethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
1-Bromo-2-chlorobenzene: Lacks the methoxymethoxy group and has different reactivity due to the absence of an electron-donating group.
4-Bromo-1-chloro-2-(methoxymethoxy)benzene: Positional isomer with similar properties but different reactivity due to the position of substituents.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound in various chemical syntheses.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJLJERTYDDSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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